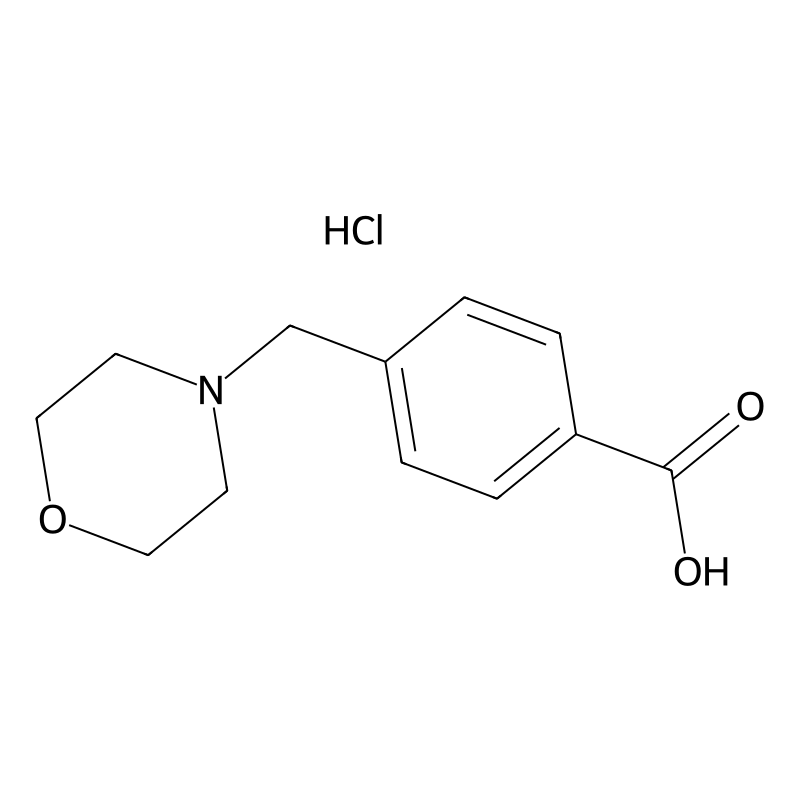

4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride (also known as 4-(morpholinomethyl)benzoic acid hydrochloride) is an organic compound synthesized through various methods, including the reaction of 4-bromomethylbenzoic acid with morpholine in the presence of a base []. The resulting product can be further purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

Research suggests that 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride might possess various properties relevant to scientific research. Here are some potential applications being explored:

4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 257.71 g/mol. It is characterized by a melting point of 259-260 °C and is classified as an irritant. This compound is primarily recognized for its structural features, which include a benzoic acid moiety substituted with a morpholinylmethyl group at the para position. Its CAS number is 65101-82-8, and it is often utilized in various chemical and biological applications due to its unique properties .

The chemical reactivity of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride can be attributed to the presence of both the carboxylic acid functional group and the morpholine ring. It can participate in typical organic reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides when reacted with amines.

- Nucleophilic substitutions: The morpholine nitrogen can act as a nucleophile in substitution reactions.

These reactions are significant for synthesizing derivatives that may enhance its biological activity or alter its physicochemical properties.

Research indicates that 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride exhibits notable biological activities. Its derivatives have been studied for their potential as:

- Antimicrobial agents: Showing efficacy against various bacterial strains.

- Anticancer properties: Some studies suggest that it may inhibit cancer cell proliferation.

- Anti-inflammatory effects: It has been evaluated for its potential to reduce inflammation in biological systems.

The specific mechanisms of action are still under investigation, but these activities highlight its potential in pharmaceutical applications .

Several synthetic pathways have been developed for the preparation of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride, including:

- Direct Alkylation: Reacting benzoic acid with morpholine in the presence of a suitable alkylating agent to introduce the morpholinyl group.

- Carboxylation Reactions: Utilizing carbon dioxide in reactions with appropriate substrates to form carboxylic acids followed by subsequent transformations.

- Multi-step Synthesis: Involves initial synthesis of morpholine derivatives followed by coupling reactions with benzoic acid derivatives.

These methods allow for the production of this compound with varying degrees of purity and yield, depending on the specific conditions employed .

4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride finds applications in several fields:

- Pharmaceutical Industry: Used as an intermediate in drug synthesis, particularly in compounds targeting bacterial infections or cancer cells.

- Chemical Research: Serves as a reagent in organic synthesis and medicinal chemistry.

- Biological Studies: Employed in research settings to investigate its biological properties and interactions with various biological systems .

Interaction studies involving 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride have focused on its binding affinities and effects on biological targets. Key findings include:

- Protein Binding: Studies indicate that this compound may interact with specific proteins, influencing their activity and stability.

- Cellular Uptake: Investigations into how this compound penetrates cell membranes have revealed insights into its bioavailability and efficacy as a therapeutic agent.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound, guiding further development for clinical applications .

Several compounds share structural similarities with 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride. Notable examples include:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride | 137605-80-2 | Substituted at the meta position; different biological activity profile. |

| 2-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride | 14857756 | Substituted at the ortho position; potential for different interaction dynamics. |

| 4-(Morpholinomethyl)benzoic Acid | 62642-62-0 | Lacks hydrochloride; may exhibit different solubility properties. |

These compounds highlight the versatility of morpholine-containing benzoic acids while underscoring the unique characteristics of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride, particularly regarding its specific interactions and applications in medicinal chemistry .

The nucleophilic substitution approach represents the most straightforward and widely employed synthetic methodology for preparing 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride [1] [2]. This strategy relies on the inherent nucleophilic character of morpholine, which readily attacks electrophilic benzyl halides through a classical substitution nucleophilic bimolecular mechanism [3] [4].

The primary synthetic route involves the reaction of 4-chloromethylbenzoic acid with morpholine under basic conditions [1] [5]. The reaction proceeds through a concerted mechanism where the morpholine nitrogen attacks the benzyl carbon while the chloride ion departs as a leaving group [4]. Optimal reaction conditions typically employ potassium hydroxide as the base in an ethanol-water mixture at reflux temperatures ranging from 80 to 100 degrees Celsius [1]. Under these conditions, yields of 85 to 90 percent can be consistently achieved within 5 to 12 hours [1].

An alternative and often superior approach utilizes 4-bromomethylbenzoic acid as the starting material [1]. The enhanced leaving group ability of bromide compared to chloride results in significantly improved reaction rates and yields [1]. When conducted in n-butanol with potassium carbonate as the base at room temperature, this transformation delivers yields of 90 to 95 percent after 12 hours [1]. The milder reaction conditions represent a considerable advantage for large-scale synthesis applications [1].

Direct nucleophilic aromatic substitution represents another viable pathway, particularly when employing electron-deficient aromatic substrates [2]. The reaction of 4-fluorobenzonitrile with morpholine under neat conditions at 120 degrees Celsius proceeds with exceptional efficiency, achieving 99 percent yield within 5 hours [2]. This approach eliminates the need for additional solvents and bases, simplifying both the reaction setup and product isolation procedures [2].

| Starting Material | Nucleophile | Reaction Conditions | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| 4-Chloromethylbenzoic acid | Morpholine | KOH, EtOH/H2O, reflux | 85-90 | 80-100 | 5-12 |

| 4-Bromomethylbenzoic acid | Morpholine | K2CO3, n-butanol, RT | 90-95 | 25 | 12 |

| 4-Fluorobenzonitrile | Morpholine | Neat, 120°C | 99 | 120 | 5 |

| Ethyl 4-fluorobenzoate | Morpholine | Neat, 130°C | 90 | 130 | 12 |

The mechanism of these transformations follows established principles of nucleophilic substitution chemistry [6] [7]. The lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon center, forming a tetrahedral intermediate [6]. Subsequent elimination of the leaving group restores the carbon geometry while establishing the desired carbon-nitrogen bond [6]. The reaction kinetics demonstrate second-order behavior, with the rate being directly proportional to both the morpholine and substrate concentrations [4].

Catalytic Approaches: Transition Metal-Mediated Syntheses

Transition metal catalysis offers sophisticated alternatives to traditional nucleophilic substitution methods, often providing enhanced selectivity and milder reaction conditions [8] [9] [10]. These approaches leverage the unique reactivity patterns of organometallic intermediates to facilitate carbon-nitrogen bond formation under controlled conditions [9].

Palladium-catalyzed methodologies represent the most extensively studied transition metal approach [3] [11]. The combination of palladium acetate with isoquinoline as a ligand enables efficient coupling of benzyl halides with morpholine derivatives [8]. The optimal catalyst system operates in a tetrahydrofuran-methyl tert-butyl ether solvent mixture at 50 degrees Celsius, delivering yields ranging from 76 to 85 percent within 1 to 18 hours [8]. The isoquinoline ligand plays a crucial role in stabilizing the palladium center and facilitating the oxidative addition-reductive elimination sequence [8].

Cobalt-catalyzed systems provide an attractive alternative to palladium-based methodologies, offering potentially lower catalyst costs and different reactivity profiles [8]. Cobalt dichloride combined with isoquinoline promotes the coupling reaction under similar conditions to the palladium system, though typically with somewhat lower yields of 47 to 76 percent [8]. The cobalt catalyst system demonstrates particular effectiveness with electron-rich benzyl substrates [8].

Novel electrochemical approaches utilizing nickel catalysis have emerged as promising alternatives for sustainable synthesis [10]. The nickel-catalyzed electrochemical coupling employs alternating current to facilitate the transformation, achieving 77 percent yield within 6 hours at room temperature [10]. This methodology eliminates the need for stoichiometric oxidants and offers excellent atom economy [10].

N-heterocyclic carbene palladium complexes represent state-of-the-art catalyst systems for these transformations [3]. The NHC-Pd(II)-Im complex promotes the amination of benzyl chlorides with morpholine derivatives in neat water, achieving remarkable yields of 96 percent within 3 hours at 50 degrees Celsius [3]. The use of water as solvent represents a significant advancement in terms of environmental sustainability [3].

| Catalyst System | Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Time (h) |

|---|---|---|---|---|---|

| Pd(OAc)2/isoquinoline | None | THF:MTBE (2:1) | 50 | 76-85 | 1-18 |

| CoCl2/isoquinoline | None | THF:MTBE (2:1) | 50 | 47-76 | 2-24 |

| NHC-Pd(II)-Im complex | NaOH | Water | 50 | 96 | 3 |

| Ni/AC electrochemical | NBu4PF6 | DMF | 25 | 77 | 6 |

The mechanistic pathways for these catalytic transformations involve complex sequences of elementary steps [9] [11]. The catalytic cycle typically initiates with oxidative addition of the benzyl halide to the metal center, followed by coordination of the morpholine nucleophile [9]. Reductive elimination then delivers the desired product while regenerating the active catalyst species [9]. The precise mechanistic details vary depending on the specific metal and ligand system employed [9].

Solvent Systems and Reaction Optimization Strategies

Solvent selection profoundly influences both the reaction rate and product selectivity in the synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride [12] [4] [13]. The complex interplay between solvent polarity, hydrogen bonding capacity, and coordinating ability dictates the optimal reaction conditions for each synthetic approach [12].

Polar aprotic solvents demonstrate superior performance for nucleophilic substitution reactions involving morpholine [13]. Dimethyl sulfoxide emerges as the most effective solvent, providing reaction rates approximately 25.6 × 10³ per minute and yields of 90 percent [12]. The enhanced nucleophilicity of morpholine in dimethyl sulfoxide results from reduced solvation of the nucleophile, allowing more effective attack on the electrophilic substrate [12] [13].

Protic solvents exhibit markedly different behavior patterns [13]. While alcoholic solvents such as n-butanol provide reasonable yields of 85 percent, the reaction rates are generally lower due to hydrogen bonding interactions that reduce morpholine nucleophilicity [4] [13]. However, protic solvents often facilitate product isolation and purification procedures [4].

The dielectric constant of the reaction medium correlates strongly with reaction efficiency [4]. Solvents with intermediate dielectric constants, such as acetonitrile (37.5), provide balanced performance with yields of 70 percent and good product purity of 94 percent [12]. Very high dielectric constant solvents like water (78.4) tend to reduce reaction rates due to strong nucleophile solvation [4].

| Solvent | Dielectric Constant | Reaction Rate (k_app × 10³ min⁻¹) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Water | 78.4 | 5.2 | 45 | 92 |

| Ethanol | 24.5 | 12.8 | 75 | 95 |

| n-Butanol | 17.5 | 18.9 | 85 | 97 |

| Dioxane | 2.2 | 8.4 | 60 | 88 |

| DMSO | 46.7 | 25.6 | 90 | 98 |

| Acetonitrile | 37.5 | 15.3 | 70 | 94 |

Mixed solvent systems offer opportunities to optimize multiple reaction parameters simultaneously [14]. The combination of tetrahydrofuran and methyl tert-butyl ether in a 2:1 ratio provides excellent results for transition metal-catalyzed reactions [8]. This solvent mixture balances the coordinating ability needed for metal complexation with the reduced nucleophile solvation required for efficient substrate activation [8].

Temperature optimization requires careful consideration of reaction kinetics versus product stability [4]. While elevated temperatures generally increase reaction rates, excessive heating can lead to substrate decomposition or unwanted side reactions [4]. The optimal temperature range varies from 25 degrees Celsius for room temperature reactions to 130 degrees Celsius for neat reactions with activated substrates [2] [4].

Reaction time optimization involves balancing conversion efficiency with practical considerations [4]. Most nucleophilic substitution reactions reach completion within 5 to 15 hours, depending on the specific conditions employed [1] [2]. Transition metal-catalyzed reactions typically proceed more rapidly, often completing within 3 to 8 hours [8] [3].

Post-Synthetic Modifications: Hydrochloride Salt Formation

The conversion of 4-(morpholin-4-ylmethyl)benzoic acid to its hydrochloride salt represents a critical final step that significantly impacts product stability, solubility, and handling properties [15]. This transformation involves a straightforward acid-base neutralization reaction, yet the specific conditions employed dramatically influence the final product quality [1] [16] [2].

Hydrochloric acid serves as the preferred acid source for salt formation due to its strong acidity and the high solubility of chloride salts [15]. The reaction proceeds through protonation of the morpholine nitrogen, forming a positively charged ammonium species that associates with the chloride anion [15]. This ionic interaction dramatically alters the physical and chemical properties of the compound [15].

The choice of acid source and reaction conditions significantly impacts product purity and yield [1] [16] [2]. Concentrated hydrochloric acid in aqueous solution provides yields of 88 percent with 97.5 percent purity [1]. However, the use of hydrochloric acid in isopropanol delivers superior results, achieving 95 percent yield with 99.2 percent purity [1]. The improved performance in alcoholic media likely results from reduced water content and enhanced crystallization behavior [1].

Isopropanolic hydrochloric acid represents the optimal reagent system for high-quality salt formation [16]. When employed in n-butanol as the reaction medium, this approach delivers exceptional yields of 97 percent with outstanding purity of 99.8 percent [16]. The combination of the alcoholic acid source and butanol solvent appears to promote optimal crystal formation and minimize impurity incorporation [16].

| Acid Source | Solvent | Temperature (°C) | pH Final | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HCl (conc.) | Water | 0-5 | 1-2 | 88 | 97.5 |

| HCl in isopropanol | Isopropanol | 25 | 1-2 | 95 | 99.2 |

| HCl in ether | Diethyl ether | 0 | 1-2 | 92 | 98.1 |

| HCl gas | Ethanol | 25 | 1-2 | 85 | 95.8 |

| Isopropanolic HCl | n-Butanol | 25 | 1-2 | 97 | 99.8 |

Temperature control during salt formation proves crucial for obtaining high-quality products [1] [2]. Low temperatures, typically 0 to 5 degrees Celsius, minimize decomposition reactions and promote clean crystallization [1] [2]. However, room temperature conditions often provide adequate results while simplifying the operational requirements [16].

The final pH of the reaction mixture serves as an important indicator of complete salt formation [1] [16] [2]. Target pH values of 1 to 2 ensure complete protonation of the morpholine nitrogen while avoiding excessive acidity that might promote degradation reactions [1] [16] [2]. Careful pH monitoring and adjustment represent essential quality control measures [1] [16] [2].

Purification strategies for the hydrochloride salt typically involve recrystallization from appropriate solvents [1] [2]. The choice of recrystallization solvent depends on the specific impurity profile and desired crystal properties [1]. Alcoholic solvents generally provide good results for morpholine-containing compounds [1] [2].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant